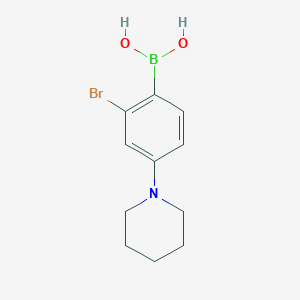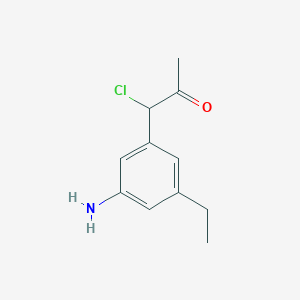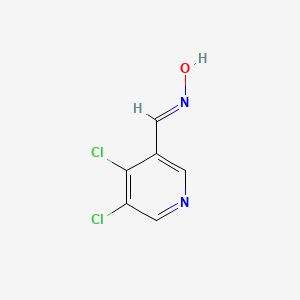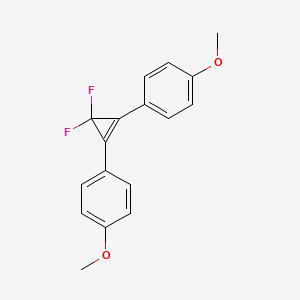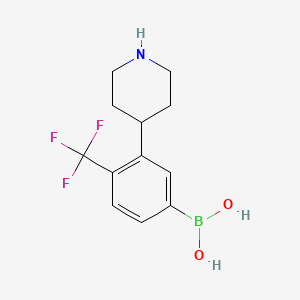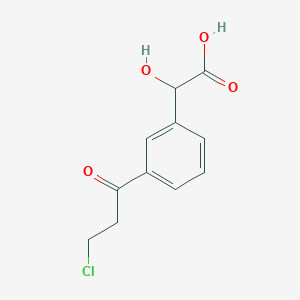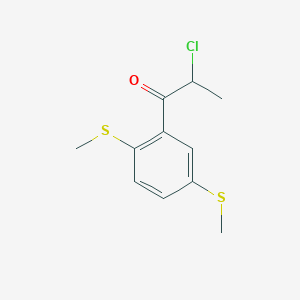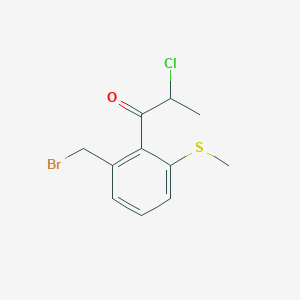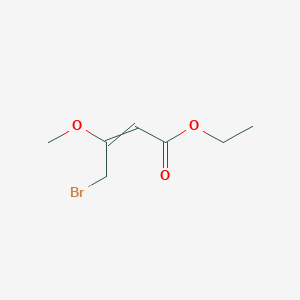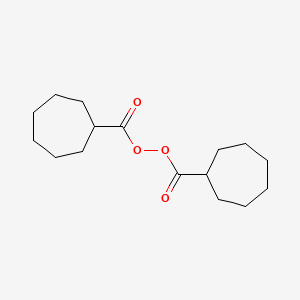
Dichloropalladium,tricyclohexylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloropalladium,tricyclohexylphosphane, also known as bis(tricyclohexylphosphine)palladium(II) dichloride, is a widely used organometallic compound. It is commonly employed as a catalyst in various carbon-carbon and carbon-heteroatom bond-forming reactions. This compound is characterized by its yellow powder form and its moderate solubility in dichloromethane and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloropalladium,tricyclohexylphosphane is typically synthesized by reacting tricyclohexylphosphine with palladium chloride. The reaction is carried out by refluxing the mixture in acetone for several hours. After the reaction is complete, the solid product is filtered and dried .
Industrial Production Methods
In industrial settings, the preparation of this compound follows a similar procedure but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified and packaged for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Dichloropalladium,tricyclohexylphosphane undergoes several types of reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by the presence of oxygen or other oxidizing agents.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents such as hydrogen or hydrides.
Substitution: Substitution reactions are common, where ligands in the compound are replaced by other ligands under specific conditions[][3].
Common Reagents and Conditions
Common reagents used in reactions involving this compound include halides, alkynes, and various organic substrates. The reactions are often carried out under inert atmospheres to prevent unwanted side reactions[3][3].
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki coupling reactions, the major products are biaryl compounds[3][3].
Scientific Research Applications
Dichloropalladium,tricyclohexylphosphane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of dichloropalladium,tricyclohexylphosphane involves the coordination of tricyclohexylphosphine ligands with the palladium atom. This coordination facilitates the formation of organometallic complexes, which are crucial intermediates in various catalytic processes. The compound’s effectiveness as a catalyst is attributed to its ability to stabilize reactive intermediates and facilitate bond formation .
Comparison with Similar Compounds
Similar Compounds
Bis(triphenylphosphine)palladium(II) dichloride: Another widely used palladium complex with similar catalytic properties.
Tetrakis(triphenylphosphine)palladium(0): A palladium complex used in similar catalytic applications but with different ligand coordination.
Palladium(II) acetate: A palladium compound used in various catalytic reactions, often as a precursor to other palladium complexes.
Uniqueness
Dichloropalladium,tricyclohexylphosphane is unique due to its specific ligand coordination, which provides distinct steric and electronic properties. These properties make it particularly effective in certain catalytic reactions, such as the Suzuki coupling, where it often outperforms other palladium complexes .
Properties
Molecular Formula |
C36H66Cl2K3O4P3Pd |
|---|---|
Molecular Weight |
950.4 g/mol |
IUPAC Name |
tripotassium;dichloropalladium;tricyclohexylphosphane;phosphate |
InChI |
InChI=1S/2C18H33P.2ClH.3K.H3O4P.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;1-5(2,3)4;/h2*16-18H,1-15H2;2*1H;;;;(H3,1,2,3,4);/q;;;;3*+1;;+2/p-5 |
InChI Key |
DMVVFYRSWJABLQ-UHFFFAOYSA-I |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[O-]P(=O)([O-])[O-].Cl[Pd]Cl.[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


